Compound Description: Sulfamethazine is a sulfonamide antibacterial drug. It acts by competitively inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. This inhibition halts bacterial growth and proliferation. [, , , ]
Relevance: Both sulfamethazine and 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone share a common structural feature: the 4,6-dimethyl-2-pyrimidinyl group. This shared moiety suggests potential similarities in their binding affinities and pharmacological activities. [, , , ]
N4-Acetylsulfamethazine
Compound Description: N4-Acetylsulfamethazine is a metabolite of sulfamethazine. It is formed through the acetylation of the N4 amino group of sulfamethazine. While it exhibits some antibacterial activity, it is generally less potent than the parent compound. [, ]
Relevance: N4-Acetylsulfamethazine, similar to the primary compound, incorporates the 4,6-dimethyl-2-pyrimidinyl group. The structural difference lies in the presence of the sulfonamide and acetyl groups in N4-Acetylsulfamethazine, which replace the quinazolinone and phenyl rings of 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone. [, ]
Compound Description: Desaminosulfamethazine is another metabolite of sulfamethazine formed through deamination. This metabolite displays significantly weaker antibacterial activity compared to sulfamethazine. []
Relevance: Similar to sulfamethazine, desaminosulfamethazine features the 4,6-dimethyl-2-pyrimidinyl group present in the main compound. The key structural distinction is the substitution of the quinazolinone and phenyl rings in the main compound with a benzenesulfonamide moiety in desaminosulfamethazine. []
N4-Glucose Conjugate of Sulfamethazine
Compound Description: This sulfamethazine metabolite is generated via conjugation with glucose at the N4 amino position. This conjugation often leads to detoxification and facilitates the excretion of drugs and xenobiotics. [, ]
Relevance: The N4-Glucose Conjugate of Sulfamethazine and the primary compound share the 4,6-dimethyl-2-pyrimidinyl structural feature. The presence of the glucose moiety linked to the sulfonamide group distinguishes this conjugate from 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone. [, ]
Compound Description: DDPSPT is a potential prodrug designed to release sulfamethazine upon metabolic activation. []
Relevance: DDPSPT can be metabolized into sulfamethazine, which shares the 4,6-dimethyl-2-pyrimidinyl group with the target compound, 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone. This metabolic link suggests a potential indirect relationship between DDPSPT and the target compound's biological activity. []
4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N-(4,6-dimethyl-2-pyrimidinyl)-benzene sulphonamide and Derivatives
Compound Description: This compound and its derivatives, such as the 5-fluoro derivative (SPIII-5F), have shown antiviral activity against various strains of HIV and influenza. They function by inhibiting viral enzymes, including HIV integrase and potentially interfering with viral adsorption. [, , ]
Relevance: Similar to 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone, these compounds also incorporate the 4,6-dimethyl-2-pyrimidinyl group. This shared structural feature hints at potential similarities in their binding affinities and might explain the observed antiviral activities. [, , ]
Compound Description: TTS09 displayed potent activity against various bacterial strains (S. epidermidis, S. aureus, and P. vulgaris) and also exhibited antitubercular and anti-HIV activity. []
Relevance: TTS09 shares a similar scaffold with 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone. Both have a pyrimidine ring substituted at the 2-position with an amino group connected to an aromatic ring system. This structural similarity might contribute to the observed biological activities. []
Compound Description: TTS06 demonstrated strong antibacterial activity against S. epidermidis, S. aureus, and P. vulgaris, alongside antitubercular and anti-HIV properties. [, ]
Relevance: Structurally, TTS06 shares a significant scaffold resemblance with 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone. Both compounds possess a pyrimidine core substituted at the 2-position with an amino group linked to an aromatic ring. This shared structural motif could explain their biological activities. [, ]
3-(2-carboxyphenyl)-4(3H)-quinazolinone
Compound Description: This compound exhibits anti-endotoxic activity, suggesting its potential in treating bacterial infections. []
Relevance: 3-(2-carboxyphenyl)-4(3H)-quinazolinone and 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone belong to the same chemical class: quinazolinones. They share the core quinazolinone structure. This structural similarity could potentially lead to comparable pharmacological activities. []
4,6-Dimethyl-2-pyridine Derivatives
Compound Description: Several 4,6-dimethyl-2-pyridine derivatives have been synthesized and studied for their potential biological activities. []
Relevance: These derivatives share the 4,6-dimethyl-2-pyridine moiety with 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone. The structural difference lies in the presence of a pyrimidine ring in the target compound instead of a pyridine ring. []
Compound Description: TP1 emerged as a potential euchromatin histone lysine methyltransferase (EHMT2) inhibitor based on in silico docking studies. It exhibited good binding affinity to EHMT2 and showed promising stability in molecular dynamics simulations. []
Relevance: TP1 and 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone share the pyrimidine ring system. The difference lies in the substituents on the pyrimidine ring. []
Compound Description: Similar to TP1, TP2 was also identified as a potential EHMT2 inhibitor through in silico studies, exhibiting good binding affinity to the target. []
Relevance: TP2, like the primary compound, features a pyrimidine ring as a core structural element. The variations between the two compounds involve the substituents attached to the pyrimidine ring and the presence of an indole moiety in TP2. []
Overview
3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(4-methylphenyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are characterized by their fused benzene and pyrimidine rings, which contribute to their diverse biological activities. This particular compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor.
Source
The compound can be synthesized through various chemical pathways, primarily involving reactions of anthranilic acid derivatives and aldehydes or ketones. The synthesis methods often utilize catalysts such as graphene oxide or involve acid-promoted cyclocondensation reactions.
Classification
This compound is classified as a quinazolinone due to its structural features, which include a quinazoline core and an amine substitution at the 3-position. It also contains a dimethylpyrimidine moiety, enhancing its pharmacological profile.
Synthesis Analysis
Methods
The synthesis of 3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(4-methylphenyl)quinazolin-4(3H)-one can be achieved through several methodologies:
Cyclocondensation: This involves the reaction of anthranilic acid derivatives with aldehydes or ketones in the presence of acid catalysts. The process typically requires heating under reflux conditions.
Graphene Oxide Catalysis: Recent studies have shown that graphene oxide nanosheets can effectively catalyze the synthesis of quinazolinones in aqueous media, providing an environmentally friendly alternative to traditional methods.
Technical Details
The reaction conditions often involve:
Temperature: Typically around room temperature to 60°C.
Solvent: Aqueous medium or organic solvents like ethanol.
Reagents: Aldehydes, ketones, and various catalysts (e.g., graphene oxide).
The yields from these reactions can vary significantly based on the specific conditions employed, ranging from moderate to high efficiency.
Molecular Structure Analysis
Structure
The molecular structure of 3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(4-methylphenyl)quinazolin-4(3H)-one features:
A quinazolinone core, which includes a fused benzene and pyrimidine ring.
An amino group at the 3-position connected to a dimethylpyrimidine ring.
A methylphenyl group at the 2-position.
Data
Molecular formula: C16H18N4O
Molecular weight: Approximately 298.35 g/mol.
Spectroscopic data (Nuclear Magnetic Resonance and Infrared Spectroscopy) can confirm the structural integrity post-synthesis.
Chemical Reactions Analysis
Reactions
3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(4-methylphenyl)quinazolin-4(3H)-one can undergo various chemical transformations:
Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve lithium aluminum hydride or sodium borohydride.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles such as halogens.
Technical Details
The specific reaction conditions (solvent, temperature, and catalysts) significantly influence the outcome and yield of these reactions. Monitoring via thin-layer chromatography is common to assess reaction progress.
Mechanism of Action
The mechanism of action for 3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(4-methylphenyl)quinazolin-4(3H)-one primarily involves its interaction with protein kinases:
Target Interaction: It acts as an inhibitor for multiple tyrosine kinases such as Cyclin-dependent kinase 2 (CDK2), Epidermal growth factor receptor (EGFR), and Human epidermal growth factor receptor 2 (HER2).
Inhibition Mechanism: The compound may function as an ATP non-competitive inhibitor against CDK2 and an ATP competitive inhibitor against EGFR, leading to disruption of cell signaling pathways critical for cancer cell proliferation.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as a white to off-white crystalline solid.
Melting Point: The melting point generally ranges from 215°C to 220°C depending on purity.
Chemical Properties
Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol but poorly soluble in water.
Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature.
Relevant analytical techniques such as High-performance liquid chromatography (HPLC) and Mass Spectrometry (MS) are employed for purity assessment and structural confirmation.
Applications
Scientific Uses
3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(4-methylphenyl)quinazolin-4(3H)-one has significant applications in medicinal chemistry:
Anticancer Research: Due to its inhibitory effects on key kinases involved in tumor growth.
Drug Development: Serves as a lead compound for developing new therapeutic agents targeting kinase-related pathways.
Biochemical Studies: Used in studies investigating kinase signaling pathways and their modulation by small molecules.
This compound exemplifies the potential of quinazolinone derivatives in drug discovery and therapeutic applications.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.